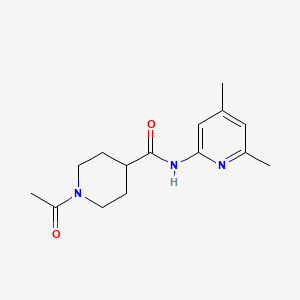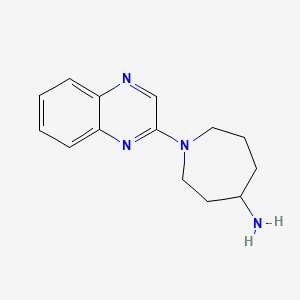
N-(2-cyanophenyl)-1-(2-furoyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-1-(2-furoyl)piperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme plays a crucial role in the regulation of GABA, a neurotransmitter that is involved in the modulation of neuronal activity in the central nervous system. CPP-115 has been shown to have potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
N-(2-cyanophenyl)-1-(2-furoyl)piperidine-4-carboxamide works by inhibiting the activity of GABA-AT, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the modulation of neuronal activity. By increasing the levels of GABA, this compound can reduce neuronal excitability and dampen the activity of overactive neural circuits, which can lead to a range of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability. It has also been shown to increase the levels of other neurotransmitters, such as dopamine and norepinephrine, which can play a role in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-cyanophenyl)-1-(2-furoyl)piperidine-4-carboxamide has several advantages for use in lab experiments. It is a highly selective inhibitor of GABA-AT, which means that it has minimal off-target effects. It is also highly potent, which means that it can be used at low concentrations. However, there are also some limitations to its use. It has a relatively short half-life, which means that it may need to be administered multiple times in a single experiment. In addition, it has poor solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on N-(2-cyanophenyl)-1-(2-furoyl)piperidine-4-carboxamide. One area of interest is its potential applications in the treatment of epilepsy, addiction, and anxiety disorders. Clinical trials are currently underway to investigate its efficacy and safety in these indications. Another area of interest is its potential as a tool for studying the role of GABA in the brain. By selectively inhibiting GABA-AT, researchers can manipulate the levels of GABA in the brain and study its effects on neural circuits and behavior. Finally, there is also interest in developing new and improved derivatives of this compound that have better solubility and longer half-lives, which could make them more useful for experimental and clinical applications.
Métodos De Síntesis
N-(2-cyanophenyl)-1-(2-furoyl)piperidine-4-carboxamide can be synthesized via a multistep process involving the reaction of 2-cyanobenzaldehyde with 2-furoylpiperidine, followed by the addition of a carboxamide group. The final product is obtained through a purification process involving recrystallization.
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)-1-(2-furoyl)piperidine-4-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In animal models, it has been shown to have anticonvulsant effects, reducing seizure frequency and severity. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting potential applications in the treatment of substance abuse disorders. In addition, this compound has been shown to have anxiolytic effects in animal models, indicating potential applications in the treatment of anxiety disorders.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c19-12-14-4-1-2-5-15(14)20-17(22)13-7-9-21(10-8-13)18(23)16-6-3-11-24-16/h1-6,11,13H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCCNIJRPJTQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C#N)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351811.png)
![5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5351820.png)
![4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol](/img/structure/B5351824.png)
![4-[(5-ethyl-2-methylpyrimidin-4-yl)amino]-1-(1-naphthylmethyl)pyrrolidin-2-one](/img/structure/B5351827.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(3-methoxypropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5351833.png)
![(3R*,3aR*,7aR*)-1-(2-methoxy-2-methylpropanoyl)-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351834.png)
![3-(allylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5351841.png)

![1-(4-chlorobenzyl)-N-{[4-(dimethylamino)-1-methyl-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5351862.png)

![4-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N-methyl-4-oxobutanamide](/img/structure/B5351879.png)
![N-(3-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5351889.png)